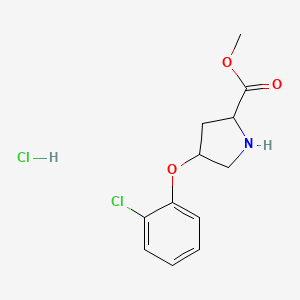
2,6-Dichloro-4-propoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-propoxypyridine (CAS Number: 2402-78-0) is an organic intermediate. It can be synthesized through a two-step process from 2-chloro-4-propoxypyridine N-oxide or directly from 2,6-dichloro-4-nitropyridine . This compound features chlorine and propoxy groups attached to a pyridine ring.
準備方法
a. Two-Step Synthesis:
- Start with 2-chloro-4-propoxypyridine N-oxide (1.0 equiv.).
- React it with potassium carbonate (3 equiv.) and methanol (20 equiv.) under microwave heating at 70°C for 25 minutes .
b. Direct Synthesis: 2,6-Dichloro-4-propoxypyridine can also be prepared directly from 2,6-dichloro-4-nitropyridine.
化学反応の分析
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
2,6-Dichloro-4-propoxypyridine finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In the design of bioactive compounds.
Medicine: For drug development.
Industry: In the synthesis of agrochemicals and pharmaceuticals.
作用機序
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
類似化合物との比較
特性
分子式 |
C8H9Cl2NO |
|---|---|
分子量 |
206.07 g/mol |
IUPAC名 |
2,6-dichloro-4-propoxypyridine |
InChI |
InChI=1S/C8H9Cl2NO/c1-2-3-12-6-4-7(9)11-8(10)5-6/h4-5H,2-3H2,1H3 |
InChIキー |
IPYHIQRFEZGODY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=NC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)




![(3-Methoxypropyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12106939.png)


![2-[6-(4-Aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12106956.png)


